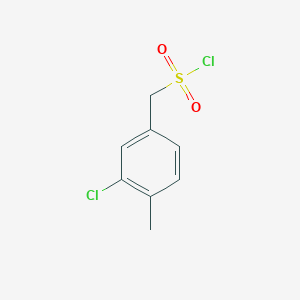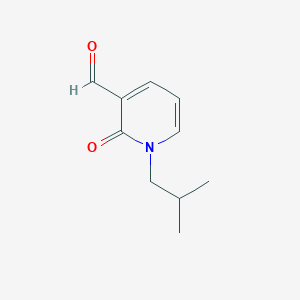
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound belonging to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Preparation Methods
. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the dihydropyridine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other dihydropyridine derivatives, such as:
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Known for its use as a drug precursor and ligand.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: Studied for their antiproliferative activity against cancer cell lines.
2-Oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile: Exhibits inhibitory effects on leukemia and brain cancer cells
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-8(2)6-11-5-3-4-9(7-12)10(11)13/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
VZBYWWPKHDJMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
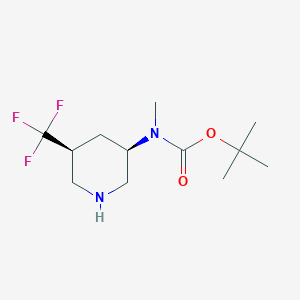
![3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13322638.png)

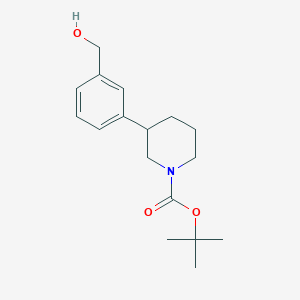

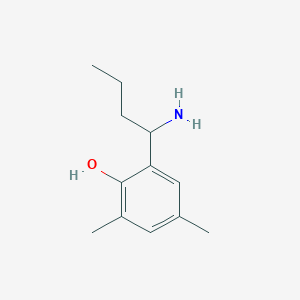
![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)

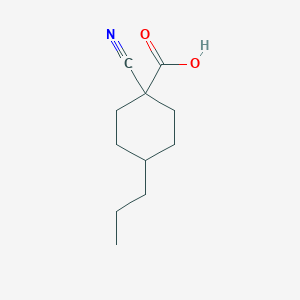
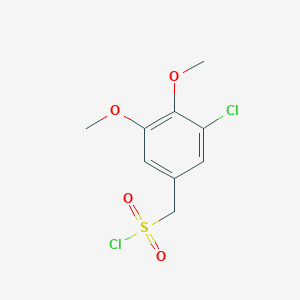
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
